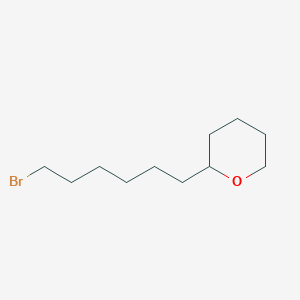
2-(6-Bromohexyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromohexyl)oxane is an organic compound with the molecular formula C11H21BrO. It is a derivative of oxane, also known as tetrahydropyran, which consists of a six-membered ring containing five carbon atoms and one oxygen atom. The compound is characterized by the presence of a bromohexyl group attached to the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromohexyl)oxane typically involves the reaction of 6-bromohexanol with tetrahydropyran. The reaction is catalyzed by an acid, such as pyridinium p-toluenesulfonate, in an anhydrous solvent like dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Bromohexyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The oxane ring can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction Reactions: The bromohexyl group can be reduced to form hexyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azidohexyl oxane, thiocyanatohexyl oxane, and aminohexyl oxane.
Oxidation Reactions: Products include oxane oxides and other oxygenated derivatives.
Reduction Reactions: Products include hexyl oxane and other reduced derivatives
Scientific Research Applications
2-(6-Bromohexyl)oxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of protective groups for alcohols.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the bromohexyl group can be modified to enhance biological activity.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromohexyl groups on biological systems, including their interactions with proteins and other biomolecules
Mechanism of Action
The mechanism of action of 2-(6-Bromohexyl)oxane depends on its specific application. In organic synthesis, the bromohexyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, where the bromohexyl group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
2-(6-Bromohexyloxy)tetrahydropyran: Similar in structure but with an additional oxygen atom in the hexyl chain.
6-Bromohexanol: Lacks the oxane ring but contains the bromohexyl group.
Tetrahydropyran: The parent compound without the bromohexyl group.
Uniqueness: 2-(6-Bromohexyl)oxane is unique due to the combination of the oxane ring and the bromohexyl group. This combination imparts specific reactivity and properties that are not present in the individual components. The presence of the bromohexyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
62938-19-6 |
|---|---|
Molecular Formula |
C11H21BrO |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-(6-bromohexyl)oxane |
InChI |
InChI=1S/C11H21BrO/c12-9-5-2-1-3-7-11-8-4-6-10-13-11/h11H,1-10H2 |
InChI Key |
JJARCXKAYRVODH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


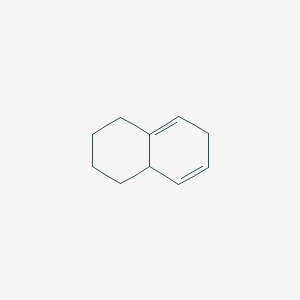
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
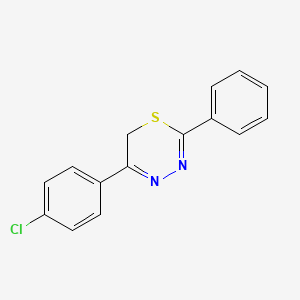
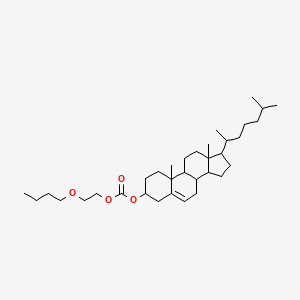
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
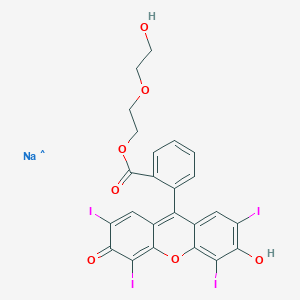
![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
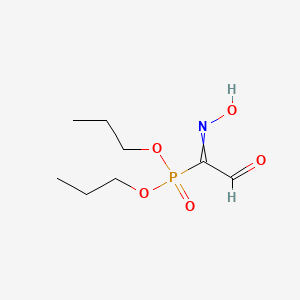

![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
